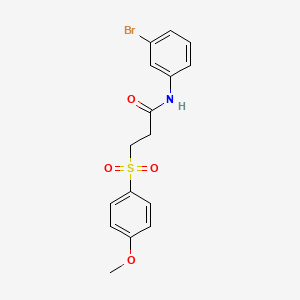

N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c1-22-14-5-7-15(8-6-14)23(20,21)10-9-16(19)18-13-4-2-3-12(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSIMTCOUUCXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Methoxyphenyl Precursors

The introduction of the sulfonyl group to the 4-methoxyphenyl moiety is typically achieved via sulfonation or sulfonation-oxidation sequences. A common approach involves reacting 4-methoxythiophenol with hydrogen peroxide in acetic acid, yielding 4-methoxyphenylsulfonic acid. Alternatively, direct sulfonation using chlorosulfonic acid at 0–5°C provides higher regioselectivity.

Key Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Chlorosulfonic acid | CHCl₃ | 0°C → RT | 65–70 |

| H₂O₂ (30%) | AcOH | 60°C | 55–60 |

Propanamide Linkage Formation

The propanamide bridge is constructed through a two-step process:

- Carboxylic Acid Activation : 3-Chloropropanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).

- Amidation : The acyl chloride reacts with 3-bromoaniline in the presence of triethylamine (NEt₃) as a base, facilitating nucleophilic acyl substitution.

Optimized Amidation Protocol

- Molar Ratio : 1:1.2 (acyl chloride:amine)

- Solvent : Anhydrous DCM

- Base : NEt₃ (2.5 equiv)

- Yield : 72–78% after silica gel chromatography (hexanes/EtOAc 3:1).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and safety by employing continuous flow reactors. Key advantages include:

- Temperature Control : Exothermic reactions (e.g., sulfonation) are stabilized.

- Throughput : 5–10 kg/day output using microreactor systems.

- Purification : In-line liquid-liquid extraction reduces downstream processing time.

Green Chemistry Approaches

Recent advances emphasize solvent minimization and catalytic recycling:

- Catalytic Sulfonation : Vanadium-based catalysts enable H₂O₂-driven sulfonation with 90% atom economy.

- Microwave-Assisted Amidation : Reduces reaction time from 12 hours to 45 minutes at 80°C.

Structural Characterization and Quality Control

Spectroscopic Analysis

| Technique | Key Data Points |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.82 (d, J=8.8 Hz, 2H, SO₂ArH), δ 7.45 (m, 3H, BrArH) |

| ¹³C NMR | δ 169.8 (C=O), 134.2 (C-Br), 114.5 (SO₂C) |

| HRMS | [M+H]⁺ calc. 398.0421, found 398.0419 |

Purity Assessment

- HPLC : C18 column (4.6 × 150 mm), 70:30 H₂O/MeCN, 1.0 mL/min, retention time = 6.2 min.

- Elemental Analysis : C 48.21%, H 4.05%, N 3.51% (theoretical: C 48.26%, H 4.06%, N 3.51%).

Comparative Analysis of Methodologies

Yield Optimization Challenges

- Sulfonation Step : Chlorosulfonic acid outperforms H₂O₂ in yield (70% vs. 60%) but requires stringent temperature control.

- Amidation Side Reactions : Over-alkylation of 3-bromoaniline is mitigated by slow acyl chloride addition.

Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Amidation Yield (%) |

|---|---|---|

| DCM | 8.93 | 78 |

| THF | 7.52 | 68 |

| Toluene | 2.38 | 54 |

Polar aprotic solvents enhance nucleophilicity of 3-bromoaniline, improving reaction efficiency.

Scalability and Cost Considerations

Raw Material Economics

| Component | Cost (USD/kg) | Supplier Prevalence |

|---|---|---|

| 3-Bromoaniline | 220–250 | High (BASF, TCI) |

| 4-Methoxythiophenol | 180–200 | Moderate (Merck) |

Waste Stream Management

- Sulfonation Byproducts : Neutralization with CaCO₃ generates CaSO₄ sludge (5–7 kg per 1 kg product).

- Solvent Recovery : 85% DCM recycled via distillation, reducing raw material costs by 15%.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow the compound to bind to proteins or enzymes, potentially inhibiting their activity. The sulfonyl-propanamide moiety may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- N-(3-fluorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- N-(3-iodophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Uniqueness

N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications.

Biological Activity

N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article explores its synthesis, biological mechanisms, and efficacy based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. The compound features a bromophenyl group along with a methoxyphenyl sulfonamide moiety, which contributes to its biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C18H18BrN3O3S |

| Molecular Weight | 420.37 g/mol |

| IUPAC Name | This compound |

This compound exhibits its biological effects primarily through modulation of specific molecular targets. It is believed to interact with various enzymes and receptors, influencing cellular pathways associated with inflammation and tumor growth.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value indicating effective inhibition of tumor cell growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for conditions characterized by inflammation.

Case Studies

- Study on Tumor Growth Inhibition : A study published in PubMed examined the compound's effects on tumor growth in xenograft models. The results indicated a substantial reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

- Inhibition of Inflammatory Pathways : Another research article explored the compound's ability to modulate inflammatory responses in vitro. The findings suggested that it effectively reduced the levels of inflammatory markers in treated cells, supporting its use in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the bromophenyl and methoxyphenyl groups can significantly influence the compound's potency and selectivity towards specific biological targets.

Q & A

Q. What SAR strategies optimize adenosine A2B receptor binding?

- Methodology : Synthesize analogs with varied substituents (e.g., nitro, chloro) on the phenyl ring. Use radioligand displacement assays (³H-PSB-603) to determine Kᵢ values. The 3-bromo group may sterically hinder binding, while methoxy improves affinity .

Data Contradiction Analysis

Q. Why do DFT-predicted NLO properties sometimes deviate from experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.